2-(4-Ethylphenyl)thiazole
Overview
Description
2-(4-Ethylphenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 4-ethylphenyl group at the second position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the 4-ethylphenyl group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)thiazole typically involves the reaction of 4-ethylbenzaldehyde with thioamide compounds under acidic or basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For instance, 4-ethylbenzaldehyde can be reacted with thiourea in the presence of an acid catalyst to form the desired thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported acids or bases can be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design for treating bacterial and fungal infections.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The 4-ethylphenyl group can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the ethyl group, which may result in different biological activities and chemical properties.
2-(4-Methylphenyl)thiazole: Contains a methyl group instead of an ethyl group, potentially affecting its reactivity and biological interactions.
2-(4-Chlorophenyl)thiazole: The presence of a chlorine atom can significantly alter its electronic properties and reactivity
Uniqueness: 2-(4-Ethylphenyl)thiazole is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWLKZFQQTQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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